N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-19-13-12-18(16-8-3-1-4-9-16)21-22(19)15-7-14-20-26(24,25)17-10-5-2-6-11-17/h1-6,8-13,20H,7,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMHGWGXZEBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of the Propyl Chain: The propyl chain is attached through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide in cancer treatment. The compound has shown promising results in inhibiting specific kinases involved in cancer cell proliferation.
Case Study: Kinase Inhibition
A study indicated that this compound could inhibit certain kinases, which are crucial for cancer cell signaling pathways. The structure's ability to bind effectively to these enzymes suggests its potential as a lead compound for developing new anticancer therapies.
Neuroprotective Effects
The compound's neuroprotective properties have been explored, particularly concerning neurodegenerative diseases such as Alzheimer's disease.
Research Findings
Research has demonstrated that derivatives of similar sulfonamide compounds can lead to cognitive enhancement and neuroprotection by targeting multiple pathways involved in Alzheimer's disease .
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties.
Antileishmanial Activity
Studies have shown that compounds structurally related to this sulfonamide exhibit activity against Leishmania species, which cause leishmaniasis—a neglected tropical disease. The mechanism involves disrupting the metabolic processes of the parasites, thereby reducing their viability .
Broader Antimicrobial Potential
The compound's structural features suggest it may also be effective against other microbial pathogens. Recent evaluations have indicated that similar sulfonamides can inhibit biofilm formation in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting their potential use in treating infections resistant to conventional antibiotics .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthesis pathways often include:
- Formation of the Pyridazine Ring : Utilizing appropriate precursors to construct the core structure.
- Introduction of Functional Groups : Modifying the ring structure to enhance biological activity.
- Final Assembly : Coupling the benzenesulfonamide moiety with the pyridazine derivative.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzenesulfonamide group is a common pharmacophore in medicinal chemistry. Below is a comparison with triarylpyrazole-based sulfonamide derivatives (from ), which share terminal sulfonamide moieties but differ in heterocyclic cores and substituents:
Key Observations :
- Heterocyclic Core: The pyridazinone core in the target compound differs from the triarylpyrazole in analogues.
- Substituent Effects : Electron-withdrawing groups (e.g., bromo, fluoro) in analogues correlate with higher melting points (e.g., 184–186°C for 4b) compared to electron-donating groups (e.g., methyl in 4e at 158–160°C). This suggests substituents impact crystallinity and intermolecular forces .
- Spectral Data : LC-MS and NMR patterns for sulfonamide protons (e.g., aromatic protons at δ 7.4–7.8) are consistent across derivatives, confirming structural integrity .
Biological Activity
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and possible therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyridazine ring fused with a phenyl group, linked to a propyl chain and a benzenesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 383.5 g/mol . The presence of the sulfonamide group enhances its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : This is achieved through the condensation of hydrazine with a diketone.
- Introduction of the Phenyl Group : Accomplished via Friedel-Crafts acylation.
- Attachment of the Propyl Chain : Through nucleophilic substitution.
- Sulfonamide Formation : The final step involves reacting the intermediate with benzenesulfonyl chloride.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamides have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
Case Studies and Research Findings
Several studies have focused on the biological effects and therapeutic potential of this compound:
- Anticancer Properties : Preliminary studies suggest that derivatives of pyridazine may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
- Kinase Inhibition : The structural attributes imply potential kinase inhibition, which is crucial in regulating cellular functions and could be leveraged in cancer therapy.
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-methylbenzamide | Similar structure but contains a methyl group instead of trifluoromethyl | Less lipophilic compared to the trifluoromethyl variant |
| N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-chlorobenzamide | Contains a chlorine atom instead of trifluoromethyl | May exhibit different biological activity due to chlorine's electronegativity |
This table illustrates how variations in substituents can influence the biological activity and properties of similar compounds.
Applications in Medicinal Chemistry
This compound has potential applications in:
- Drug Development : Given its interactions with biological targets, it could serve as a lead compound for developing new therapeutics.
- Biochemical Research : It may be utilized as a probe or inhibitor in various biochemical assays to study enzyme functions and pathways.
- Material Science : Its unique properties may also find applications in developing advanced materials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide, and how are they characterized experimentally?
- Answer : The compound contains a pyridazinone core (6-oxo-1,6-dihydropyridazine), a phenyl group at position 3, and a benzenesulfonamide moiety linked via a propyl chain. Structural characterization involves:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and connectivity (e.g., aromatic protons in the phenyl group at δ 7.2–7.6 ppm and sulfonamide NH signals around δ 4.8–5.2 ppm) .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., exact mass calculated as 410.15 g/mol) .
- X-ray Crystallography : To resolve stereochemistry and bond angles, particularly for the pyridazinone ring and sulfonamide linkage .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Answer : Common assays include:
- Kinase Inhibition Assays : Tested against kinases like COX-2 or PGE2 using lipopolysaccharide-induced RAW 264.7 macrophages (IC50 values reported in µM ranges) .
- Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains, with activity linked to the sulfonamide group .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines to assess anticancer potential .
Q. What synthetic strategies are employed to prepare this compound?
- Answer : A multi-step approach is typical:
Pyridazinone Core Synthesis : Cyclocondensation of diketones with hydrazines .
Sulfonamide Coupling : Reacting the pyridazinone intermediate with 3-bromopropylbenzenesulfonamide under basic conditions (e.g., K2CO3 in DMF) .
Purification : Column chromatography (e.g., petroleum ether/dichloromethane) to isolate the final product, with yields ~55–75% .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve yield and purity?
- Answer : Key optimizations include:
- Catalyst Screening : Palladium or copper catalysts for coupling steps to reduce side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency .
- Temperature Control : Lower temperatures (0–5°C) during sulfonamide formation to minimize hydrolysis .
- Table : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Coupling | K2CO3, DMF, 80°C | 62% | >95% | |
| Cyclization | NH2NH2, EtOH, reflux | 75% | 90% |
Q. How can contradictions in biological activity data across studies be resolved?
- Answer : Discrepancies often arise from assay variability or compound stability. Mitigation strategies:
- Standardized Assay Protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations for inflammatory studies .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives .
- Comparative Molecular Docking : Validate target engagement (e.g., β3-adrenoceptor binding vs. off-target effects) using software like AutoDock .
Q. What computational methods predict the pharmacokinetic and pharmacodynamic properties of this compound?
- Answer :
- ADMET Prediction : Tools like ACD/Labs Percepta estimate logP (2.8–3.5), solubility (≤50 µM), and CYP450 inhibition .
- Molecular Dynamics Simulations : Simulate binding to targets (e.g., β3-adrenoceptor) to assess residence time and conformational stability .
- QSAR Models : Correlate substituent effects (e.g., trifluoromethyl groups) with activity trends .
Q. How do structural modifications (e.g., substituent changes) alter bioactivity?
- Answer : Case studies show:
- Electron-Withdrawing Groups (e.g., -CF3): Enhance kinase inhibitory activity (IC50 reduced by 40% vs. unsubstituted analogs) .
- Chain Length Variations : Shorter alkyl chains (e.g., ethyl vs. propyl) reduce antimicrobial potency due to steric hindrance .
- Stereochemistry : R-configuration at the propyl linker improves β3-adrenoceptor binding affinity by 10-fold .
Data Contradiction Analysis
Q. Why does this compound show anti-inflammatory activity in macrophages but not in in vivo models?
- Answer : Potential reasons include:
- Poor Bioavailability : Low solubility or rapid hepatic clearance limits systemic exposure .
- Species-Specific Target Differences : Human β3-adrenoceptor vs. rodent isoforms may have divergent binding affinities .
- Microenvironment Factors : Tumor-associated macrophages may exhibit altered receptor expression vs. in vitro models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
